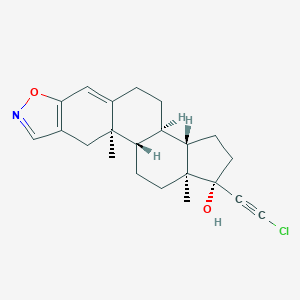

Phenanthren-9-YL-hydrazine

Descripción general

Descripción

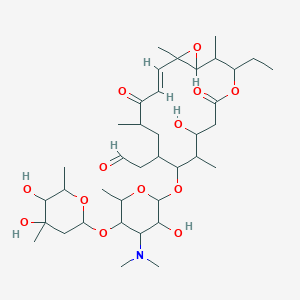

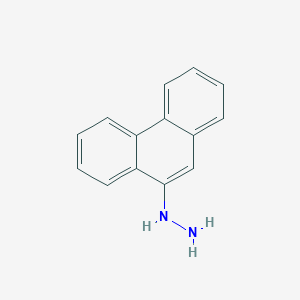

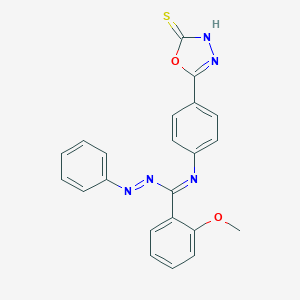

Phenanthren-9-YL-hydrazine is a chemical compound123. However, there is limited information available about this specific compound.

Synthesis Analysis

A paper titled “Convenient Synthesis of Symmetrical Azines from Alcohols and Hydrazine” discusses the synthesis of new ruthenium (II) complexes from the reaction of ligands with [RuHCl(CO)(EPh 3) 3] under reflux4. However, it does not specifically mention Phenanthren-9-YL-hydrazine.

Molecular Structure Analysis

The molecular structure of Phenanthren-9-YL-hydrazine is not explicitly mentioned in the search results. However, Phenanthrene, a related compound, has a molecular weight of 178.229256.Chemical Reactions Analysis

The chemical reactions involving Phenanthren-9-YL-hydrazine are not explicitly mentioned in the search results. However, a related compound, Phenanthrene, undergoes various reactions as per the NIST Chemistry WebBook7.Physical And Chemical Properties Analysis

The physical and chemical properties of Phenanthren-9-YL-hydrazine are not explicitly mentioned in the search results. However, a related compound, Phenanthrene, has a boiling point of 609.2 K and a melting point of 372.38 K9.Aplicaciones Científicas De Investigación

Cancer Research : Phenanthrene derivatives, such as phenanthrene 1,2,4-triazines, exhibit promising antiproliferative activity against cancer cells and potential c-Met inhibitor properties, suggesting their use in cancer treatment (Edraki et al., 2021). Additionally, other phenanthrene derivatives have been found to have selective anticancer activity against human colon and epithelial cancer cells (Guédouar et al., 2017).

Cardioprotection : Compounds like 9-phenanthrol, a TRPM4 channel inhibitor, demonstrate potential cardioprotective effects against ischaemia-reperfusion injuries and can reduce ischaemic stroke injuries (Guinamard, Hof, & Del Negro, 2014).

Toxicology and Industrial Applications : A ratiometric fluorescence probe for hydrazine shows capability for rapid, low-limit, and naked-eye detection in live cells, useful for toxicological studies and industrial applications (Fan et al., 2012).

Environmental Bioremediation : The endophytic fungus Phomopsis liquidambari can biodegrade phenanthrene in vitro and reduce accumulated phenanthrene in rice seedlings, offering potential for pollution remediation (Fu et al., 2018).

Analytical Chemistry : 9,10-Phenanthrenequinone (PQ) serves as a mass-tagging reagent for ultra-sensitive LC/ESI-MS/MS assay of aliphatic aldehydes in human serum, improving detection limits (El-Maghrabey et al., 2016).

Pharmaceuticals and Medicinal Chemistry : Novel pyrazolines derivatives of phenanthrene exhibit potential as analgesic and anti-inflammatory agents, with efficacy comparable to Diclofenac (Joshi et al., 2010).

Safety And Hazards

The safety data sheet for Phenanthrene mentions that it is harmful if swallowed10. However, specific safety and hazard information for Phenanthren-9-YL-hydrazine is not available in the search results.

Direcciones Futuras

A paper titled “Saturated deep-blue emitter based on a spiro[benzoanthracene–fluorene]-linked phenanthrene derivative for non-doped organic light-emitting diodes” discusses the potential application of a Phenanthrene derivative in non-doped saturated deep-blue organic light-emitting diodes11. This suggests potential future directions for research involving Phenanthren-9-YL-hydrazine.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary sources or experts in the field for the most accurate information.

Propiedades

IUPAC Name |

phenanthren-9-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGLYKRUFIRSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498858 | |

| Record name | (Phenanthren-9-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenanthren-9-YL-hydrazine | |

CAS RN |

111586-70-0 | |

| Record name | (Phenanthren-9-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

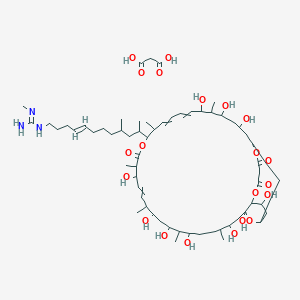

![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)

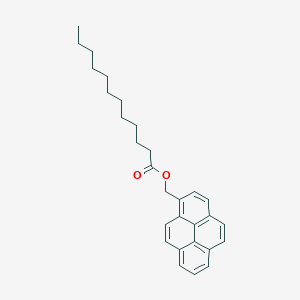

![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)